molecular formula C28H27N3O5 B2373656 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 932359-04-1

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2373656
CAS No.: 932359-04-1
M. Wt: 485.54
InChI Key: OFXSIXHEKIUSJK-UHFFFAOYSA-N
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Co-crystal Formation

Quinoline derivatives, including those with amide bonds, have been explored for their structural characteristics and potential in forming co-crystals with other compounds. For example, research has shown that N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide can form 1:1 co-crystals with aromatic diols, highlighting the importance of quinoline derivatives in structural chemistry and materials science (A. Karmakar, D. Kalita, J. Baruah, 2009).

Anion Coordination and Spatial Orientation

The spatial orientation and anion coordination capabilities of quinoline derivatives have also been a subject of study. For instance, the protonated perchlorate salt of a stretched amide derivative showed a tweezer-like geometry, suggesting applications in molecular recognition and supramolecular chemistry (D. Kalita, J. Baruah, 2010).

Antimicrobial Activities

Some quinoline derivatives have been synthesized and evaluated for their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents. For example, certain novel quinoxalines were found to exhibit antimicrobial activity in vitro, suggesting their utility in addressing microbial resistance (Hanan M. Refaat, A. A. Moneer, Omneya M. Khalil, 2004).

Antitubercular Agents

Quinolin-4-yloxy)acetamides have been identified as potent in vitro inhibitors of Mycobacterium tuberculosis growth, with modifications leading to highly potent antitubercular agents. These findings highlight the potential of quinoline derivatives in the development of new treatments for tuberculosis, especially against drug-resistant strains (K. Pissinate, A. Villela, V. Rodrigues-Junior, et al., 2016).

Properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-2-34-24-11-7-6-10-22(24)30-27(32)18-31-23-16-26-25(35-12-13-36-26)15-19(23)14-20(28(31)33)17-29-21-8-4-3-5-9-21/h3-11,14-16,29H,2,12-13,17-18H2,1H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXSIXHEKIUSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.